![molecular formula C13H7IN2O2 B14218440 Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- CAS No. 824405-32-5](/img/structure/B14218440.png)
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a pyridoquinoline core with an iodine atom at the 9th position and a methyl group at the 3rd position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- typically involves multi-step organic reactions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . This method is widely used for the synthesis of quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and green chemistry principles is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: The iodine atom at the 9th position can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Applications De Recherche Scientifique
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- involves its interaction with various molecular targets and pathways. The iodine and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[3,2-g]quinoline-5,10-dione: Similar structure but different positioning of nitrogen atoms.
3,9-dimethylpyrido[2,3-g]quinoline-5,10-dione: Similar structure with two methyl groups instead of one iodine and one methyl group.
Uniqueness
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
824405-32-5 |
|---|---|
Formule moléculaire |
C13H7IN2O2 |
Poids moléculaire |
350.11 g/mol |
Nom IUPAC |
9-iodo-3-methylpyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C13H7IN2O2/c1-6-4-7-10(16-5-6)13(18)9-8(14)2-3-15-11(9)12(7)17/h2-5H,1H3 |
Clé InChI |
DVAYWHFPTVBTHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=O)C3=C(C=CN=C3C2=O)I)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


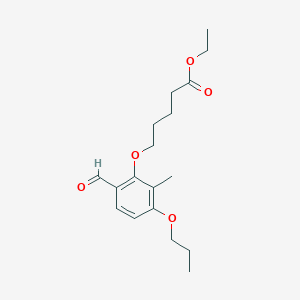
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)

![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)
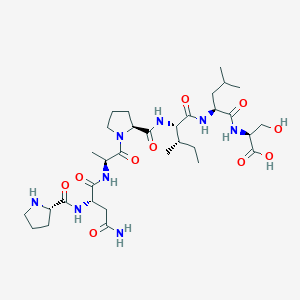
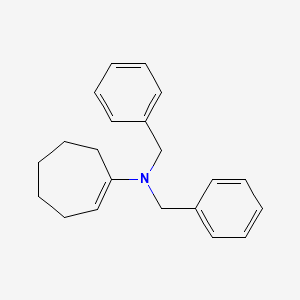
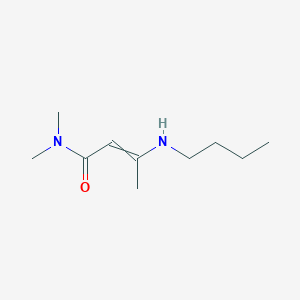
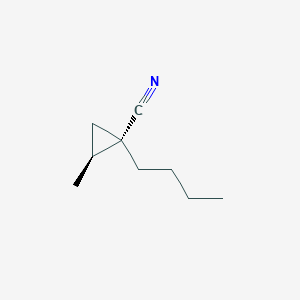
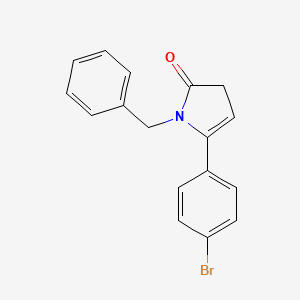
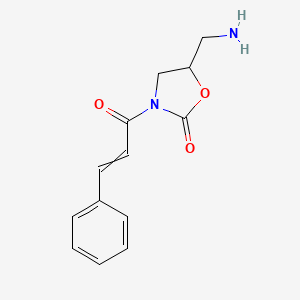

![1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B14218439.png)
